3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Bromo-5-methyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-bromo-5-methyl-1H-pyrazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 4-position of the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Bromo-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 3-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major products formed from these reactions include 3-bromo-5-methyl-1H-pyrazole-4-carboxylic acid, 3-bromo-5-methyl-1H-pyrazole-4-methanol, and various substituted pyrazoles.
Scientific Research Applications
3-Bromo-5-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological system being studied .
Comparison with Similar Compounds
3-Bromo-5-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
3-Bromo-1H-pyrazole-4-carbaldehyde: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
5-Methyl-1H-pyrazole-4-carbaldehyde: Lacks the bromine atom at the 3-position, which may influence its chemical properties and applications.
3-Methyl-1H-pyrazole-4-carbaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3-4(2-9)5(6)8-7-3/h2H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWRDMRIRQYSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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